molecular formula C13H14F3N5O2 B12227095 8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12227095
M. Wt: 329.28 g/mol
InChI Key: WHMPKYBRROVOFX-UHFFFAOYSA-N
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Description

8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a spirocyclic system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-6-(trifluoromethyl)pyrimidine.

    Spirocyclization: The spirocyclic system is introduced through a cyclization reaction, often involving a nucleophilic substitution or cycloaddition reaction.

    Final Assembly: The final compound is assembled by coupling the pyrimidine ring with the spirocyclic system under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure, known for its biological activities.

    Triazolo[1,5-c]pyrimidine: Another compound with a triazole ring fused to a pyrimidine ring, used in medicinal chemistry.

Uniqueness

8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H14F3N5O2

Molecular Weight

329.28 g/mol

IUPAC Name

8-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C13H14F3N5O2/c1-7-17-8(13(14,15)16)6-9(18-7)21-4-2-12(3-5-21)10(22)19-11(23)20-12/h6H,2-5H2,1H3,(H2,19,20,22,23)

InChI Key

WHMPKYBRROVOFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3(CC2)C(=O)NC(=O)N3)C(F)(F)F

Origin of Product

United States

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